1H-Indole-3-carbaldehyde {2-nitrophenyl}: Lipophilicity and Physicochemical Comparison to the 4-Nitro Isomer
The 2-nitrophenyl substitution pattern in the target compound (CAS 28558-65-8) results in a calculated LogP of 4.41 (ACD/Labs), compared to a LogP of 4.12 for the analogous 4-nitrophenyl isomer (CAS 10245-45-1). This difference in lipophilicity, driven by the ortho vs. para nitro group placement, directly impacts the compound's predicted membrane permeability and solubility profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 4.41 |
| Comparator Or Baseline | 1H-Indole-3-carboxaldehyde,2-(4-nitrophenyl)hydrazone (CAS 10245-45-1) with LogP: 4.12 |
| Quantified Difference | ΔLogP = +0.29 (Target is more lipophilic) |
| Conditions | Calculated using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
This higher lipophilicity suggests the 2-nitro isomer may have different pharmacokinetic behavior, potentially influencing passive diffusion across cell membranes, which is a key selection criterion for cellular assays or further medicinal chemistry optimization.
